1,2-Dibromobut-2-ene

CAS No.: 20629-39-4

Cat. No.: VC18317020

Molecular Formula: C4H6Br2

Molecular Weight: 213.90 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20629-39-4 |

|---|---|

| Molecular Formula | C4H6Br2 |

| Molecular Weight | 213.90 g/mol |

| IUPAC Name | 1,2-dibromobut-2-ene |

| Standard InChI | InChI=1S/C4H6Br2/c1-2-4(6)3-5/h2H,3H2,1H3 |

| Standard InChI Key | VFPLAXWLJIGINL-UHFFFAOYSA-N |

| Canonical SMILES | CC=C(CBr)Br |

Introduction

Chemical Identity and Nomenclature

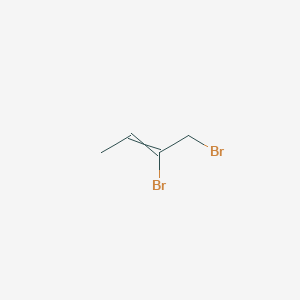

1,2-Dibromobut-2-ene (IUPAC name: (2Z)-1,2-dibromobut-2-ene) is an unsaturated organobromine compound with the molecular formula C₄H₆Br₂. Its structure features a double bond between C2 and C3, with bromine atoms at C1 and C2 (Figure 1). The stereochemistry (Z/E) remains underexplored in the literature, though analogous compounds like (E)-1,4-dibromobut-2-ene demonstrate configurational stability under standard conditions .

Table 1: Comparative Properties of Brominated Butene Derivatives

Synthesis and Isolation

Stereochemical Control

The trans-configuration in (E)-1,4-dibromobut-2-ene is stabilized by crystallography from ligroin, suggesting similar purification strategies (recrystallization, vacuum distillation) could apply to 1,2-dibromobut-2-ene .

Physicochemical Properties

Thermal Stability

1,2-Dibromobut-2-ene is inferred to decompose above 205°C, akin to its 1,4-isomer . The flash point (113°C) indicates flammability risks under high-temperature conditions .

Solubility and Reactivity

Like (E)-1,4-dibromobut-2-ene, the compound is sparingly soluble in water but dissolves in chlorinated solvents (e.g., chloroform) . Its electron-deficient double bond facilitates nucleophilic attacks, making it reactive toward amines and carboxylating agents .

Reactivity and Applications

Diamination Reactions

Copper-mediated diamination of 1,4-dibromobut-2-ene produces diaminoalkenes, a reaction potentially adaptable to 1,2-dibromobut-2-ene . The vicinal bromines may enable regioselective amination at C1 and C2.

Electrochemical Carboxylation

In CO₂ fixation, 1,4-dibromobut-2-ene undergoes double carboxylation to form succinic acid derivatives under reductive conditions . For 1,2-dibromobut-2-ene, analogous pathways could yield α,β-unsaturated dicarboxylic acids, though side reactions (e.g., debromination) remain a challenge.

Mechanistic Pathway for Carboxylation :

-

Cathodic reduction generates a CO₂- ⁻ radical anion.

-

Radical addition to the double bond forms a C-centered intermediate.

-

Second carboxylation yields a dicarboxylate anion, hydrolyzed to the final acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume